2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER 2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Brand Name: Vulcanchem
CAS No.: 10591-31-8
VCID: VC0080703
InChI: InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,39-40H,9-12H2,1-8H3
SMILES: CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(=O)C
Molecular Formula: C36H38N4O6
Molecular Weight: 622.7 g/mol

2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER

CAS No.: 10591-31-8

Main Products

VCID: VC0080703

Molecular Formula: C36H38N4O6

Molecular Weight: 622.7 g/mol

2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER - 10591-31-8

CAS No. 10591-31-8
Product Name 2,4 DIACETYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Molecular Formula C36H38N4O6
Molecular Weight 622.7 g/mol
IUPAC Name methyl 3-[8,13-diacetyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Standard InChI InChI=1S/C36H38N4O6/c1-17-23(9-11-33(43)45-7)29-16-30-24(10-12-34(44)46-8)18(2)26(38-30)14-31-36(22(6)42)20(4)28(40-31)15-32-35(21(5)41)19(3)27(39-32)13-25(17)37-29/h13-16,39-40H,9-12H2,1-8H3
Standard InChIKey PVSULQIRKUZBRZ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(=O)C
SMILES CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(=O)C
Canonical SMILES CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(=O)C)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(=O)C
PubChem Compound 5473686
Last Modified Nov 14 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator